5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine

Catalog No.
S6725604
CAS No.
2549033-42-1
M.F
C14H16BrN5S
M. Wt
366.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyridin-...

CAS Number

2549033-42-1

Product Name

5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine

IUPAC Name

5-bromo-N-methyl-2-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrimidin-4-amine

Molecular Formula

C14H16BrN5S

Molecular Weight

366.28 g/mol

InChI

InChI=1S/C14H16BrN5S/c1-19(13-11(15)7-17-14(18-13)21-2)10-8-20(9-10)12-5-3-4-6-16-12/h3-7,10H,8-9H2,1-2H3

InChI Key

UWEUYSIXNQQKBM-UHFFFAOYSA-N

SMILES

CN(C1CN(C1)C2=CC=CC=N2)C3=NC(=NC=C3Br)SC

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C3=NC(=NC=C3Br)SC

The exact mass of the compound 5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine is 365.03098 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound characterized by its unique structure, which consists of a pyrimidine ring substituted with various functional groups including a bromine atom, a methylsulfanyl group, and an azetidine moiety. The molecular formula of this compound is C13H15BrN4SC_{13}H_{15}BrN_{4}S, and it has a molecular weight of approximately 332.25 g/mol. This compound is notable for its potential biological activity and applications in medicinal chemistry.

The chemical reactivity of 5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine can be influenced by the presence of the bromine atom, which can undergo nucleophilic substitution reactions. The methylsulfanyl group may also participate in various reactions such as oxidation to form sulfoxides or sulfones. Additionally, the azetidine ring can be involved in ring-opening reactions under certain conditions, leading to the formation of new compounds.

The synthesis of 5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine can be achieved through multi-step synthetic pathways involving:

  • Formation of the Pyrimidine Core: Starting from suitable precursors, the pyrimidine ring can be constructed using condensation reactions.
  • Bromination: The introduction of the bromine atom at the 5-position can be accomplished using brominating agents such as N-bromosuccinimide.
  • Methylsulfanylation: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or related reagents.
  • Azetidine Formation: The azetidine moiety can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

These synthetic strategies require careful optimization to achieve high yields and purity of the final product.

5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Biochemical Research: Useful in studies related to enzyme inhibition and receptor binding assays.
  • Material Science: Potentially applicable in creating novel materials with specific electronic or optical properties.

Interaction studies involving 5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed to assess these interactions quantitatively. Understanding these interactions is crucial for predicting the compound's efficacy and safety profile in therapeutic applications.

Several compounds share structural similarities with 5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine, including:

  • 5-Bromo-N-methylpyridin-2-amine
    • Structure: Lacks the azetidine ring and methylsulfanyl group.
    • Activity: Primarily studied for its role as a building block in drug synthesis.
  • N-Methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-5-methoxy-pyrimidin-4-amines
    • Structure: Contains similar azetidine and pyrimidine structures but differs in substituents.
    • Activity: Exhibits varied biological activities depending on substituent variations.
  • 5-Methylthio-N-methylpyrimidin derivatives
    • Structure: Similar core structure but varying side chains.
    • Activity: Known for antimicrobial properties.

Uniqueness

The uniqueness of 5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-y] pyrimidin–4–amine lies in its combination of a bromine atom, a methylsulfanyl group, and an azetidine moiety, which may confer distinct pharmacological properties not observed in other similar compounds. This combination may enhance its potential as a therapeutic agent targeting specific biological pathways while minimizing off-target effects.

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Exact Mass

365.03098 g/mol

Monoisotopic Mass

365.03098 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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